(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
Description
Properties
IUPAC Name |
(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYYYDNPYXXOF-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be deconstructed into three primary components:
- Pyrrolidinone ring : Serves as the central scaffold.
- Boc-protected amino group : Introduced at the 4-position via standard protection chemistry.
- (S)-configured propanoic acid side chain : Installed at the 1-position through stereoselective methods.
Key synthetic pathways include:
Step-by-Step Synthetic Methodologies
Pyrrolidinone Ring Formation via Lactamization
The pyrrolidinone core is often constructed from γ-amino acid precursors. For example, L-glutamic acid derivatives undergo cyclization under acidic or basic conditions to form the lactam structure.
Procedure :
- Starting material : L-Glutamic acid is protected at the α-amino group using Boc anhydride in tetrahydrofuran (THF) with triethylamine.
- Cyclization : The γ-carboxylic acid is activated (e.g., via mixed anhydride or carbodiimide coupling) and heated to induce lactam formation, yielding 4-amino-2-pyrrolidinone.
- Boc Protection : The 4-amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, achieving >90% yield.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, reflux | 90 | |
| Lactam Cyclization | EDCl, HOBt, DMF, 50°C | 85 |
Installation of the Propanoic Acid Side Chain
Introducing the (S)-configured propanoic acid moiety requires stereocontrolled methods:
Asymmetric Hydrogenation
A divergent strategy employs chiral catalysts to reduce α,β-unsaturated esters:
- Substrate Preparation : Ethyl (E)-3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acrylate is synthesized via Wittig olefination.
- Hydrogenation : Using Crabtree’s catalyst (Ir(COD)PyPCy₃PF₆), the double bond is reduced with high diastereoselectivity (trans:cis = 9:1).
- Ester Hydrolysis : The ethyl ester is saponified with LiOH in THF/water, yielding the propanoic acid.
Optimization Insight :
- Catalyst Choice : Crabtree’s catalyst favors trans-addition, while Raney nickel yields cis-products.
- Temperature Control : Reactions at 25°C minimize racemization.
Chiral Pool Synthesis
L-Aspartic acid derivatives serve as chiral templates:
- Alkylation : The pyrrolidinone nitrogen is alkylated with (R)-2-bromopropanoic acid tert-butyl ester.
- Deprotection : The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), affording the free acid.
Yield Comparison :
| Method | Catalyst/Solvent | Yield (%) |
|---|---|---|
| Asymmetric Hydrogenation | Ir(COD)PyPCy₃PF₆, EtOH | 95 |
| Chiral Alkylation | LDA, THF, -78°C | 82 |
Stereochemical Control and Mechanistic Considerations
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | High stereoselectivity, scalable | Requires expensive Ir catalysts | 95 |
| Chiral Pool Synthesis | Uses inexpensive chiral starting materials | Multi-step, lower yield | 82 |
| Enzymatic Resolution | Eco-friendly, mild conditions | Limited substrate scope | 75 |
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Epimerization at the α-Carbon
Purification of Polar Intermediates
- Method : Reverse-phase chromatography with C18 columns resolves Boc-protected intermediates.
Chemical Reactions Analysis
Synthetic Pathways and Key Transformations
Compound X is synthesized via a multi-step sequence starting from L-serine, involving:
-
Copper-catalyzed S<sub>N</sub>2′ alkylation of β-iodo alanine benzyl ester derivatives with (E)-1,3-dichloroprop-1-ene to form diaminoazelate intermediates .
-
Epoxidation of Δ<sup>4</sup>-diaminoazelates (e.g., 11a–c ) using m-CPBA or other oxidants to generate oxiranes (12a–c ) .
-
Lewis acid-mediated ring-opening (e.g., BF<sub>3</sub>·Et<sub>2</sub>O) of oxiranes to form pyrrolidine derivatives, followed by Boc-deprotection and lactam cyclization .
A critical step involves HCl gas-induced Boc removal in dichloromethane, triggering intramolecular lactam formation and subsequent reprotection with di-tert-butyl dicarbonate . This yields Compound X alongside diastereomers (8 and 9 ) in a 1:1:1:1 ratio, as confirmed by HPLC .
Diastereomer Formation and Stereochemical Outcomes
Reactions involving Compound X are prone to stereochemical complexity due to:
-
Lack of facial selectivity during epoxidation of Δ<sup>4</sup>-diaminoazelates.
-
Competing nucleophilic attacks (e.g., from carbamate-protected nitrogens or methanesulfonate) during ring-opening .
Role in Peptide and Lactam Chemistry
Compound X serves as a precursor for:
-
Hydroxyproline analogs : Generated via BF<sub>3</sub>·Et<sub>2</sub>O-mediated ring-opening of epoxides (e.g., 12a ) under anhydrous conditions .
-
Opioid peptide antagonists : Substitution of its methyl-carbamoyl group into cyclic peptides confers μ/δ/κ opioid receptor antagonism (Table 2) .
Table 2: Bioactivity of Compound X-Derived Peptides
| Peptide Structure | K<sub>e</sub> μ (nM) | K<sub>e</sub> δ (nM) | K<sub>e</sub> κ (nM) | Selectivity (μ/δ/κ) |
|---|---|---|---|---|
| (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO<sub>2</sub>)-D-Cys]NH<sub>2</sub> | 1.24 ± 0.23 | 9.78 ± 1.16 | 18.9 ± 0.3 | 1/8/15 |
| (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH | 1170 ± 100 | 0.326 ± 0.030 | 9980 ± 1650 | 1/3590/30600 |
Boc Group Reactivity
The tert-butoxycarbonyl (Boc) group in Compound X is strategically leveraged for:
-
Temporary amine protection during lactam cyclization.
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Acid-labile deprotection (e.g., HCl gas in CH<sub>2</sub>Cl<sub>2</sub>), enabling selective reactivity at the pyrrolidinone nitrogen .
Mechanistic Insights and Side Reactions
-
Iodolactonization : Attempts to improve stereoselectivity via iodolactonization of γ,δ-unsaturated carboxylic acids led to side products (e.g., 16 ), highlighting competing pathways .
-
S<sub>N</sub>1 vs. S<sub>N</sub>2 selectivity : Ring-opening of epoxide intermediates (12a ) under Lewis acid conditions generates carbocations, complicating stereochemical outcomes .
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of amino acids and peptides, which are vital in drug development. Its structure allows for modifications that can enhance biological activity.
Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated that derivatives of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic acid can be utilized to create antimicrobial peptides. These peptides exhibit activity against Gram-positive bacteria, highlighting the compound's utility in developing new antibiotics .
Pharmaceutical Applications
The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological systems.
Case Study: Glutamate Receptor Modulation
Studies have shown that derivatives of this compound can influence glutamate receptors, which are critical in neuropharmacology. For instance, modifications to the structure have resulted in compounds with enhanced selectivity for NMDA receptors, which are implicated in various neurological disorders .
Organic Synthesis
This compound is also valuable in organic synthesis as a chiral building block.
Applications:
- Diastereoselective Processes : The compound enables the synthesis of complex molecules through diastereoselective reactions, which are crucial in producing enantiomerically pure compounds .
- Formation of β-Lactams : It has been used in the synthesis of β-lactams, which are important in the development of antibiotics .
Structural Studies and Insights
The structural characteristics of this compound have been extensively studied, providing insights into its reactivity and potential modifications.
Structural Insights:
Research indicates that the compound's conformation can significantly affect its reactivity and interaction with biological targets. This understanding aids in designing more effective derivatives .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthesis of Bioactive Compounds | Precursor for amino acids and peptides | Antimicrobial peptides |
| Pharmaceutical Applications | Modulates glutamate receptors | Neurological disorder treatments |
| Organic Synthesis | Chiral building block for complex molecules | Diastereoselective reactions |
| Structural Studies | Provides insights into reactivity and modifications | Design of effective derivatives |
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Carboxylic Acid Chains
Compound A : (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid ()
- Structure: Differs in the carboxylic acid chain (4-methylpentanoic acid vs. propanoic acid).
- Molecular Weight : 314.38 g/mol (C₁₅H₂₆N₂O₅) vs. ~286 g/mol (estimated for the target compound).
- Impact : The longer, branched chain in Compound A reduces polarity, decreasing aqueous solubility compared to the target compound. This modification may alter pharmacokinetic properties, such as membrane permeability .
Compound B : (2S)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic Acid ()
- Structure: Replaces the pyrrolidinone-Boc group with a chloro-quinoxaline-phenoxy moiety.
- Function : Functions as a herbicide (quizalofop-P acid), targeting acetyl-CoA carboxylase in plants.
- Comparison: The absence of a Boc group limits its use in peptide synthesis, but the chloro-quinoxaline moiety enhances herbicidal activity through specific enzyme inhibition .
Functional Group Variations
Compound C : 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid ()
- Structure: Features an isoindolyl group instead of pyrrolidinone-Boc.
- However, the lack of a Boc group reduces stability in acidic conditions .
Compound D : (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid ()
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound enables its use in solid-phase peptide synthesis (SPPS), where selective deprotection under mild acidic conditions is advantageous. In contrast, Compound D’s phosphonate group requires specialized coupling strategies .
- Biological Activity: Compounds with aromatic substituents (e.g., Compound C) exhibit higher CNS activity, while the target compound’s pyrrolidinone-Boc structure is more suited for protease-resistant peptide analogs .
Biological Activity
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic acid, also known as a derivative of pyrrolidine, is an organic compound with potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including case studies and data tables.
Structural Information
- Molecular Formula : C12H20N2O5
- Molecular Weight : 272.30 g/mol
- SMILES : CC@@HN1CC(CC1=O)NC(=O)OC(C)(C)C
- InChI Key : CYTYYYDNPYXXOF-JAMMHHFISA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but its structural features suggest several potential activities:
- Antioxidant Properties : Compounds similar to pyrrolidine derivatives have shown antioxidant activities, which may help in reducing oxidative stress in biological systems.
- Neuroprotective Effects : Some pyrrolidine derivatives are investigated for their neuroprotective effects, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties, suggesting that this compound may also have similar effects.
Table 1: Summary of Biological Activities of Pyrrolidine Derivatives
Case Study: Neuroprotective Effects
A study focusing on the neuroprotective effects of pyrrolidine derivatives indicated that compounds with structural similarities to this compound could mitigate excitotoxicity in neuronal cultures. The mechanism was linked to the modulation of glutamate receptor activity, which is crucial for preventing neuronal death in conditions like stroke and neurodegenerative diseases .
Case Study: Antioxidant Activity
Research has shown that certain pyrrolidine derivatives can reduce oxidative stress in cellular models. For instance, a compound structurally related to this compound demonstrated significant reductions in reactive oxygen species (ROS) levels, suggesting a protective role against oxidative damage .
Q & A
Advanced Question
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.
- NMR spectroscopy : H-NMR coupling constants (e.g., values) and NOESY correlations confirm spatial arrangements.
- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for structurally related pyrrolidinone derivatives .
- Optical rotation : Compare experimental values with literature data for purity assessment .
How should researchers address discrepancies in NMR data between theoretical predictions and experimental results?
Advanced Question
Discrepancies often arise from:
- Solvent effects : Chemical shifts vary in DMSO vs. CDCl₃. Use computed NMR (DFT methods) with solvent correction models.
- Dynamic processes : Rotameric equilibria in the pyrrolidinone ring may split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve this .
- Impurity interference : Cross-check with HPLC-MS to identify co-eluting by-products (e.g., de-Boc derivatives) .
What are the critical considerations for handling and storing this compound to ensure stability?
Basic Question
- Storage : Keep at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
- Light sensitivity : Protect from UV exposure using amber vials.
- Moisture control : Use desiccants (silica gel) in storage containers.
Safety data for related Boc-protected compounds recommend avoiding prolonged exposure to acidic conditions (>pH 3) to prevent decomposition .
How can researchers identify and quantify synthetic by-products during scale-up?
Advanced Question
- HPLC-MS with impurity standards : Compare retention times and mass spectra against known impurities (e.g., des-Boc or racemized forms) .
- Kinetic studies : Monitor reaction progress at intervals to identify intermediates (e.g., using in-situ IR spectroscopy).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to minimize by-product formation .
What computational tools are effective for predicting the reactivity of the pyrrolidinone ring in this compound?
Advanced Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- MD simulations : Assess conformational flexibility of the pyrrolidinone ring in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
